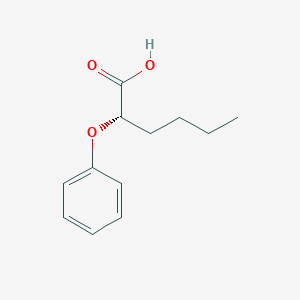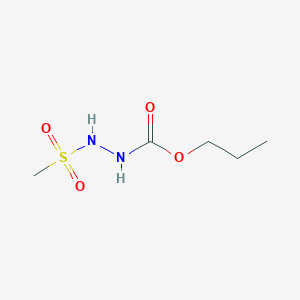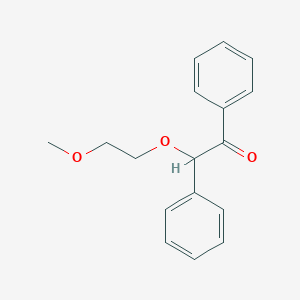
2-(2-Methylpropyl)pentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)pentane-1,5-diol is an organic compound with the molecular formula C10H22O2. It belongs to the class of diols, which are compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its versatility and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Methylpropyl)pentane-1,5-diol can be synthesized through several methods. One common method involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. The esterification reaction is carried out without a catalyst, simplifying the process by avoiding the need for catalyst separation . Another method involves the hydrogenation of glutaric acid and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of glutaric acid or its derivatives. This process is efficient and yields high purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropyl)pentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a solvent and stabilizer in biochemical assays.
Medicine: Used in the formulation of pharmaceuticals and as a percutaneous absorption enhancer.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)pentane-1,5-diol involves its interaction with biological membranes, enhancing the permeability of the skin and facilitating the absorption of active substances. This compound acts as an efficient solvent and antimicrobial agent, making it valuable in pharmaceutical formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Pentanediol: Another diol with similar properties but different molecular structure.
1,4-Butanediol: Used in similar applications but has a different carbon chain length.
1,6-Hexanediol: Similar in function but with a longer carbon chain.
Uniqueness
2-(2-Methylpropyl)pentane-1,5-diol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its ability to enhance percutaneous absorption and act as an antimicrobial agent makes it particularly valuable in dermatological and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
57740-10-0 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-(2-methylpropyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2)6-9(7-11)4-3-5-10/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
WUOAKRFLJNZUSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CCCO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


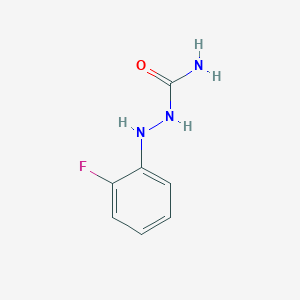
![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
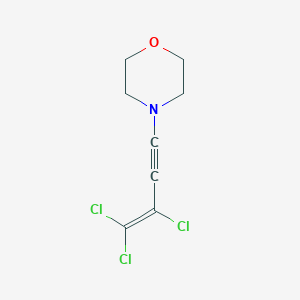
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)


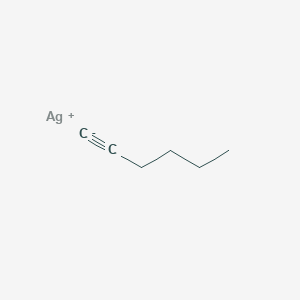
![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
